molecular formula C66H44 B2422374 [11]Cycloparaphenylene CAS No. 1222105-48-7

[11]Cycloparaphenylene

Cat. No. B2422374
CAS RN: 1222105-48-7
M. Wt: 837.078
InChI Key: PDOKFTTWOJPJJK-GMWUEEKESA-N
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Description

“11Cycloparaphenylene” is a type of cycloparaphenylenes (CPPs) which have attracted significant attention from theoretical, synthetic, supramolecular and material chemists due to their aesthetical structures . They are often referred to as “carbon nanohoops” due to their structural similarity to carbon nanotubes .


Synthesis Analysis

The synthesis of “11Cycloparaphenylene” has been achieved through various methods. One of the successful synthesis methods involves two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction . Another approach relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .


Molecular Structure Analysis

The structures and strain energies of cycloparaphenylenes (CPPs) have been determined by DFT calculation at the B3LYP/6-31G (d) level of theory. Fifteen stable conformations of CPP were found as local minimum structures . It was also found that benzene rings of CPP can rotate rather freely at room temperature .


Chemical Reactions Analysis

The chemical reactions of “11Cycloparaphenylene” have been studied extensively. The first synthesis and characterization of 9-, 12-, and 18cycloparaphenylene was demonstrated utilizing a novel aromatization reaction .


Physical And Chemical Properties Analysis

Cycloparaphenylenes (CPPs) have unique optoelectronic properties due to their unique π-conjugated structures and physical properties . They have been studied for their potential applications in optoelectronic devices .

Scientific Research Applications

Supramolecular Receptor with Visible Fluorescence

The first synthesis of a water-soluble [9]cycloparaphenylene derivative has been reported . This derivative contains three hydrindacene units with four carboxylates at the 2,6-positions via a macrocyclic gold complex . This crown-shaped macrocyclic compound exhibits remarkable water solubility, with a maximum solubility of 16 mmol L-1 (2.6 g/100 mL), as well as strong visible fluorescence in water . This molecule effectively encapsulates cationic guest compounds, such as methyl viologen dichloride, as indicated by a change in visible fluorescence .

Host-Guest Complexes Stabilized by CH−π Interactions

A family of all-hydrocarbon, all-π-conjugated [n]cycloparaphenylene-PAH host-guest complexes has been discovered and characterized . A theoretical framework has been built to rapidly select these complexes and predict their stabilities, driven exclusively by CH−π interactions . More than a dozen complexes were confirmed experimentally and assembled directly from commercially available compounds . This motif offers a versatile way to combine the advantageous properties of organic semiconductors with the rich dynamic, stereochemical, stimulus-responsive, and stress-dissipative behavior of host-guest complexes .

Separation Method for Fullerenes

Cycloparaphenylene was found to preferentially enclose metallo-fullerenes instead of “empty” fullerenes, reducing their solubility in toluene . This provides a convenient separation method for the two species .

Mechanism of Action

properties

IUPAC Name

dodecacyclo[40.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41]hexahexaconta-1(44),2(66),3,5(65),6(64),7,9(63),10(62),11,13(61),14(60),15,17(59),18(58),19,21(57),22(56),23,25(55),26,28,30,32,34,36,38,40,42,45,47,49,51,53-tritriacontaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H44/c1-2-46-4-3-45(1)47-5-7-49(8-6-47)51-13-15-53(16-14-51)55-21-23-57(24-22-55)59-29-31-61(32-30-59)63-37-39-65(40-38-63)66-43-41-64(42-44-66)62-35-33-60(34-36-62)58-27-25-56(26-28-58)54-19-17-52(18-20-54)50-11-9-48(46)10-12-50/h1-44H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOKFTTWOJPJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H44
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[11]Cycloparaphenylene

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